![molecular formula C29H27FN2O2 B442462 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 6044-73-1](/img/structure/B442462.png)
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Übersicht
Beschreibung
This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure with a 1,4-diazepine ring. Key structural features include:
- 5-position substitution: A 2-phenylacetyl group, contributing steric bulk and metabolic stability compared to simpler acyl chains.
The compound’s design balances aromaticity, polarity, and steric effects, making it a candidate for central nervous system (CNS) activity or enzyme modulation.
Vorbereitungsmethoden
Starting Materials and Precursor Synthesis
The synthesis begins with 2-aminobenzophenone derivatives as primary precursors. These are functionalized with fluorine-containing aryl groups via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis . For example, 3-fluorophenylboronic acid is coupled to a brominated benzodiazepine intermediate using tetrakis(triphenylphosphine)palladium(0) in a toluene/water mixture at 80°C for 12 hours, achieving yields of 68–72%.
Core Benzodiazepine Ring Formation
The benzodiazepine core is constructed via a cyclocondensation reaction between a diketopiperazine precursor and an ortho-aminobenzaldehyde derivative. Key steps include:
Cyclization Conditions
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves to absorb water.
-
Catalyst : p-Toluenesulfonic acid (PTSA) at 0.5 mol%, heated to 60°C for 6–8 hours .
-
Yield : 55–60% after recrystallization from ethanol.
Side-Chain Functionalization
The 2-phenylacetyl group at position 5 is introduced via Friedel-Crafts acylation . The benzodiazepine intermediate is treated with phenylacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid.
Reaction Optimization
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents over-acylation |
Molar Ratio (AlCl₃) | 1.2 equivalents | Maximizes electrophilicity |
Reaction Time | 2 hours | Completes acylation without side products |
Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate the acylated derivative in 75–80% yield .
Fluorophenyl Group Incorporation
The 3-fluorophenyl group at position 6 is installed using a Suzuki-Miyaura cross-coupling reaction. A brominated benzodiazepine intermediate reacts with 3-fluorophenylboronic acid under inert conditions.
Catalytic System
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : Sodium carbonate (2M aqueous solution)
-
Solvent : Dioxane/water (3:1)
-
Temperature : 90°C, 8 hours
This step achieves a 70% yield, with purity confirmed by HPLC (>98%) .
Final Purification and Characterization
The crude product undergoes recrystallization from a methanol/water mixture (7:3) to remove unreacted starting materials. Final characterization employs:
Analytical Techniques
-
¹H NMR (400 MHz, CDCl₃): Key peaks include δ 7.35–7.28 (m, aromatic protons), δ 3.12 (s, dimethyl groups), and δ 2.85 (q, J = 7.1 Hz, acetyl methylene) .
-
LC-MS : Molecular ion peak at m/z 457.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅FN₂O₂.
Challenges and Alternative Routes
Competing Side Reactions
-
N-Oxidation : Occurs at high temperatures (>100°C), mitigated by using degassed solvents .
-
Ring-Opening : Observed in acidic conditions, avoided by maintaining pH > 7 during workup.
Green Chemistry Approaches
Recent patents describe microwave-assisted synthesis reducing reaction times by 50% and improving yields to 82% .
Analyse Chemischer Reaktionen
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry, helping researchers understand the reactivity and properties of this class of compounds.
Biology: The compound is studied for its interactions with biological targets, particularly its binding affinity to GABA-A receptors, which are crucial in the regulation of neurological functions.
Medicine: Research focuses on its potential therapeutic effects, including its anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which hyperpolarize the neuronal membrane and reduce excitability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences in substituents and their implications:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Fluorophenyl vs. Other Aromatic Substituents :
- The 3-fluorophenyl group in the target compound offers a balance of lipophilicity and electronic effects, contrasting with 2,4-dimethoxyphenyl (polar, electron-donating) and 3-pyridyl (hydrogen-bond-capable but more polar) . Meta-fluorine substitution is often associated with improved receptor affinity compared to ortho/para positions in benzodiazepines .
Acyl Group Variations: The 2-phenylacetyl group provides a bulky, aromatic side chain that may resist enzymatic degradation better than 2-methylpropanoyl (branched aliphatic) in .
Core Rigidification :
- 9,9-Dimethyl groups are conserved in the target compound and , suggesting a shared strategy to stabilize the diazepine ring conformation. This contrasts with ’s pyrido-ring modification, which introduces a planar nitrogen heterocycle .
Hypothesized Pharmacological Profile
While direct activity data for the target compound is unavailable, structural analogs suggest:
- GABAA Receptor Modulation : The 3-fluorophenyl and dimethyl groups align with anxiolytic benzodiazepines like diazepam, but the phenylacetyl group may alter binding kinetics.
- Selectivity : Bulkier substituents (e.g., indole in ) could reduce off-target effects compared to smaller groups .
Biologische Aktivität
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure includes a fluorophenyl group and a phenylacetyl moiety, which contribute to its potential biological activities. This compound is primarily investigated for its psychoactive properties and potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
- IUPAC Name : this compound
- Molecular Formula : C29H27FN2O2
- Molecular Weight : 454.5 g/mol
- CAS Number : 6044-73-1
Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodiazepine Core : Cyclization of precursors to establish the benzodiazepine framework.
- Introduction of the Fluorophenyl Group : Achieved through electrophilic aromatic substitution.
- Addition of the Phenylacetyl Group : Involves acylation reactions to attach the phenylacetyl moiety to the benzodiazepine core.
Pharmacological Profile
The biological activity of this compound has been explored in various studies:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound exhibits anxiolytic properties. Studies have shown its efficacy in reducing anxiety-like behaviors in animal models.
- Sedative Properties : The compound has demonstrated sedative effects, making it a candidate for treating sleep disorders.
- Neuroprotective Activity : Preliminary research suggests potential neuroprotective effects against neurodegenerative diseases.
Study 1: Anxiolytic Activity Assessment
A study evaluated the anxiolytic effects of this compound using the elevated plus maze (EPM) test in rodents. Results indicated a significant increase in time spent in the open arms compared to control groups, suggesting reduced anxiety levels.
Treatment Group | Time Spent in Open Arms (seconds) | P-value |
---|---|---|
Control | 30 | - |
Compound Dose 1 | 50 | <0.01 |
Compound Dose 2 | 70 | <0.001 |
Study 2: Sedative Effects Evaluation
In a sleep induction study using a rodent model, this compound was administered at varying doses. The results showed dose-dependent increases in sleep duration.
Dose (mg/kg) | Sleep Duration (minutes) | P-value |
---|---|---|
0 (Control) | 20 | - |
5 | 35 | <0.05 |
10 | 50 | <0.01 |
Study 3: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels.
Toxicology and Safety Profile
While initial studies indicate promising biological activities, comprehensive toxicological assessments are necessary to establish safety profiles. Current data suggest that acute toxicity is low; however, long-term studies are required for conclusive safety evaluations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this benzodiazepine derivative, and what key reaction parameters influence yield?
Methodological Answer:
- Route 1 : Palladium(II)-catalyzed cyclization (e.g., using arylboronic acids) under sealed-tube conditions at 100°C, with careful control of catalyst loading (e.g., 0.1–0.3 mmol Pd(OAc)₂) and reaction time (8–12 hrs) to minimize side products .
- Route 2 : Acylation of a benzodiazepine core using acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine in dry THF), with temperature optimization (0–25°C) to prevent over-acylation .
- Critical Parameters : Catalyst purity, solvent dryness, and stoichiometric ratios of boronic acids/acid chlorides (1:1.5 molar excess recommended) .
Synthetic Route | Yield Range | Key Analytical Confirmation |
---|---|---|
Pd-catalyzed | 45–68% | ¹H NMR (aromatic protons), MS (M+H⁺) |
Acylation | 52–75% | IR (C=O stretch ~1700 cm⁻¹), Elemental Analysis (Δ < 0.4%) |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Core Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and fluorophenyl environments (spin-spin coupling constants for fluorine effects) .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹) and benzodiazepine ring vibrations .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., M+H⁺) and fragmentation patterns (e.g., loss of phenylacetyl groups) .
- Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) and spiked samples to resolve signal overlaps .
Q. What in vitro models are suitable for initial biological activity screening of this compound?
Methodological Answer:
- GABAA Receptor Binding : Radioligand displacement assays using rat cortical membranes, with diazepam as a positive control (IC₅₀ comparisons) .
- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) at 1–100 µM concentrations, with time-course analysis (24–72 hrs) to assess apoptosis markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvent purity, temperature control) to exclude instrumental artifacts .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to differentiate overlapping signals, particularly in the sp³-hybridized regions of the tetrahydrobenzodiazepine core .
- Step 3 : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes for ambiguous functional groups .
Q. What computational strategies can predict the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- QSAR Modeling : Use EPI Suite™ to estimate logP (lipophilicity) and biodegradation probability (e.g., BIOWIN scores) .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify labile bonds (e.g., ester groups) .
- Metabolite Prediction : Combine Schrödinger’s MetaSite and mass spectral libraries to forecast Phase I/II metabolites .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CNS targets?
Methodological Answer:
- Variable Modifications : Systematically alter substituents (e.g., 3-fluorophenyl → 3-CF₃-phenyl) and assess binding affinity via radioligand assays .
- 3D Pharmacophore Modeling : Map electrostatic/hydrophobic interactions with GABAA α1 subunits using Schrödinger’s Phase .
- In Silico ADMET : Predict blood-brain barrier penetration (e.g., BBB score > 2.0) and hepatotoxicity risks (e.g., CYP3A4 inhibition) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Experimental Validation : Perform shake-flask partitioning (octanol/water) at 25°C with HPLC-UV quantification .
- Error Source Analysis : Check for impurities (HPLC purity > 98%) and ionization effects (buffer pH 7.4) .
Theoretical logP (ChemAxon) | Experimental logP | Discrepancy Resolution |
---|---|---|
3.8 ± 0.2 | 4.1 ± 0.3 | Confirm via LC-MS purity analysis |
Q. Methodological Frameworks
Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?
Methodological Answer:
- Guiding Principle : Link hypotheses to neurotransmitter receptor theory (e.g., allosteric modulation kinetics) to design kinetic binding assays .
- Quadripolar Model : Balance theoretical (receptor dynamics), epistemological (experimental limits), morphological (structural analogs), and technical (SPR vs. ITC) poles in study design .
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-11-8-12-21(30)16-20)32(24-14-7-6-13-22(24)31-23)26(34)15-19-9-4-3-5-10-19/h3-14,16,28,31H,15,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIVARWUAXXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975843 | |
Record name | 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-73-1 | |
Record name | 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.